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N6-Ethenoadenine - 138777-25-0

N6-Ethenoadenine

Catalog Number: EVT-356775
CAS Number: 138777-25-0
Molecular Formula: C44H55NO16
Molecular Weight: 853.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,N6-Ethenoadenine (εA) is a mutagenic DNA adduct formed by the reaction of adenine with various agents, including vinyl chloride metabolites and lipid peroxidation products. [, ] It is classified as an exocyclic DNA lesion, characterized by the formation of a third ring structure fused to the adenine base. [] εA is a significant subject of scientific research because it plays a role in carcinogenesis, mutagenesis, and genomic instability. [, ] Its presence in DNA can interfere with normal replication and transcription processes, leading to mutations and potentially contributing to the development of cancer. [, ]

Future Directions
  • Elucidating the role of εA in human diseases: Further research is needed to determine the precise contribution of εA to cancer development and other human diseases associated with oxidative stress and lipid peroxidation. []
  • Investigating the interplay between εA repair pathways: Further research is needed to understand how the base excision repair (BER) and direct reversal repair (DRR) pathways cooperate in repairing εA and how their relative contributions are influenced by factors like chromatin structure and cellular context. []

3,N4-Ethenocytosine

Compound Description: 3,N4-Ethenocytosine (εC) is an exocyclic DNA adduct formed by the reaction of cytosine with lipid peroxidation products or vinyl chloride metabolites. Similar to 1,N6-ethenoadenine, εC is mutagenic and has been implicated in carcinogenesis. [, , , , , , , ]

7,8-Dihydro-8-oxo-1,N6-ethenoadenine

Compound Description: 7,8-Dihydro-8-oxo-1,N6-ethenoadenine (oxo-εA) is a synthetic DNA base that combines structural elements of 1,N6-ethenoadenine and 7,8-dihydro-8-oxoadenine. This compound mimics thymine and induces A→T transversions in Escherichia coli. []

Relevance: 7,8-Dihydro-8-oxo-1,N6-ethenoadenine shares the ethenoadenine structure with 1,N6-ethenoadenine, which contributes to its ability to mimic thymine and induce specific mutations. []

3-Methyladenine

Compound Description: 3-Methyladenine (m3A) is a DNA adduct formed by alkylating agents. It is a cytotoxic lesion repaired by 3-methyladenine-DNA glycosylases in both bacteria and humans. [, , ]

Relevance: While structurally different from 1,N6-ethenoadenine, 3-methyladenine is relevant because it is also a substrate for certain DNA glycosylases, including human 3-methyladenine-DNA glycosylase, which exhibits a higher affinity for 1,N6-ethenoadenine. [] This overlapping substrate specificity highlights the complexity of DNA repair pathways.

Hypoxanthine

Compound Description: Hypoxanthine (Hx) is a deaminated form of adenine and a common DNA lesion. It is recognized and removed by alkyladenine DNA glycosylase (AAG) as part of the base excision repair pathway. [, ]

Relevance: Hypoxanthine, though structurally distinct from 1,N6-ethenoadenine, provides insights into the substrate specificity of AAG. This enzyme exhibits a broader substrate range, recognizing both hypoxanthine and 1,N6-ethenoadenine, which are structurally dissimilar lesions. []

8-Oxoguanine

Compound Description: 8-Oxoguanine (8-oxoG) is a prominent oxidative DNA lesion formed by reactive oxygen species. It is highly mutagenic, primarily inducing G→T transversions, and is primarily repaired by the base excision repair pathway. [, ]

Relevance: While structurally different from 1,N6-ethenoadenine, 8-oxoguanine helps understand the comparative mutagenicity and repair kinetics of different DNA lesions. Unlike 1,N6-ethenoadenine, 8-oxoguanine does not significantly stall replication forks and is repaired less efficiently, making it more mutagenic. [] Both lesions can be formed endogenously.

N2,3-Ethenoguanine

Compound Description: N2,3-Ethenoguanine (N2,3-εG) is another exocyclic DNA adduct formed from the reaction of guanine with vinyl chloride metabolites. It is mutagenic and contributes to the carcinogenic potential of vinyl chloride. [, ]

Relevance: N2,3-Ethenoguanine belongs to the same ethenobase family as 1,N6-ethenoadenine, both generated by vinyl chloride metabolites, highlighting the multi-faceted DNA damage induced by this carcinogen. []

Source and Classification

C12FDG is classified as a chemical substrate and is commercially available from suppliers like Invitrogen and GLP Bio. Its chemical structure can be denoted by the CAS number 138777-25-0, indicating its unique identification in chemical databases. It is utilized in various research applications, particularly in studies involving enzyme activity and cellular processes.

Synthesis Analysis

The synthesis of C12FDG involves several key steps, typically starting from fluorescein derivatives. The process generally includes:

  1. Formation of the Fluorescein Backbone: The initial step involves synthesizing fluorescein or modifying existing fluorescein compounds.
  2. Introduction of the Dodecanoyl Group: A 12-carbon dodecanoyl moiety is covalently attached to the fluorescein structure. This modification enhances the lipophilicity of the compound.
  3. Galactopyranoside Coupling: The final step involves coupling the modified fluorescein with β-D-galactopyranoside, resulting in the formation of C12FDG.

Technical parameters during synthesis may include temperature control, reaction time, and purification methods such as chromatography to obtain a high-purity product suitable for biological assays .

Molecular Structure Analysis

C12FDG's molecular structure can be described as follows:

  • Chemical Formula: C₁₈H₃₃O₈
  • Molecular Weight: Approximately 365.46 g/mol
  • Structure Features:
    • A fluorescein core that provides fluorescence properties.
    • A dodecanoyl tail that enhances cell membrane permeability.
    • Two β-D-galactopyranoside units that serve as substrates for β-galactosidase.

The excitation and emission maxima for fluorescein, which is released upon enzymatic cleavage, are approximately 490 nm and 514 nm respectively . This property allows for effective detection in various assays.

Chemical Reactions Analysis

C12FDG primarily undergoes hydrolysis when acted upon by β-galactosidase. The reaction can be summarized as follows:

C12FDG+ galactosidaseFluorescein+Galactose\text{C12FDG}+\text{ galactosidase}\rightarrow \text{Fluorescein}+\text{Galactose}

This reaction leads to the release of fluorescein, which exhibits strong fluorescence, allowing researchers to quantify enzyme activity based on fluorescence intensity. The reaction conditions typically involve physiological pH and temperature to mimic cellular environments .

Mechanism of Action

The mechanism of action for C12FDG involves several steps:

  1. Cellular Uptake: Due to its lipophilic nature, C12FDG readily penetrates cell membranes.
  2. Enzymatic Cleavage: Once inside the cell, C12FDG is hydrolyzed by β-galactosidase into fluorescein and galactose.
  3. Fluorescence Emission: The released fluorescein accumulates within the cell and emits fluorescence when excited at the appropriate wavelengths.

This mechanism allows for real-time monitoring of β-galactosidase activity in living cells, making it a valuable tool in studies related to gene expression and cellular senescence .

Physical and Chemical Properties Analysis

C12FDG exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Storage Conditions: Recommended storage at -5 to -30 °C to maintain stability .
  • Fluorescence Characteristics: Exhibits strong fluorescence with an excitation maximum at 490 nm and an emission maximum at 514 nm.

These properties make C12FDG suitable for various biochemical assays, particularly those requiring high sensitivity and specificity .

Applications

C12FDG has a wide range of scientific applications:

  1. Enzyme Activity Assays: Used extensively to measure β-galactosidase activity in various biological samples.
  2. Cellular Imaging: Facilitates imaging studies in live cells to observe gene expression patterns.
  3. Research on Cellular Senescence: Enables detection of senescence-associated β-galactosidase activity, providing insights into aging processes .
  4. Flow Cytometry: Employed in flow cytometric analyses to quantify enzymatic activity at the single-cell level.

Properties

CAS Number

138777-25-0

Product Name

C12FDG

IUPAC Name

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide

Molecular Formula

C44H55NO16

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1

InChI Key

SLIWIQKBDGZFQR-PIVCGYGYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O

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